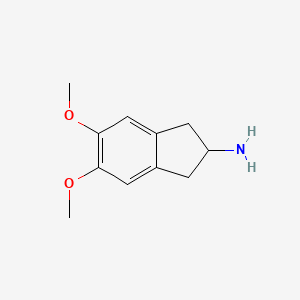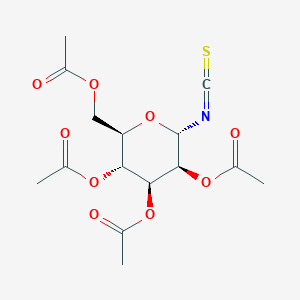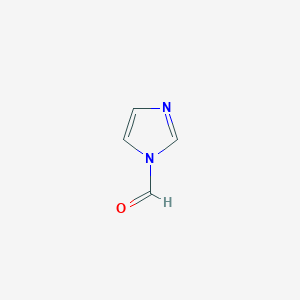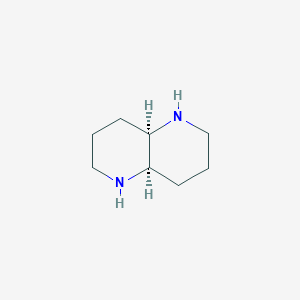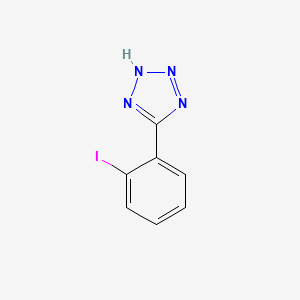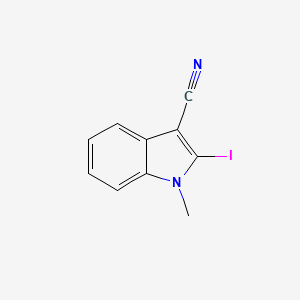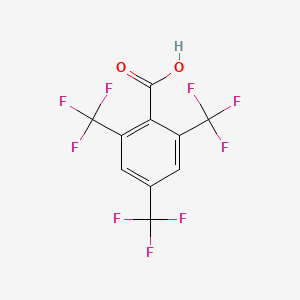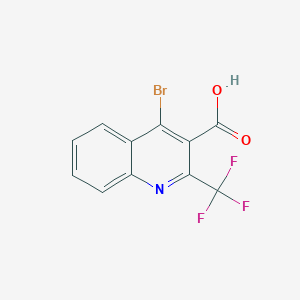
4-溴-2-(三氟甲基)喹啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a compound that belongs to the class of quinolinecarboxylic acids, which are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and bioavailability of drugs. The presence of the bromine atom in the molecule suggests potential for further chemical modifications, as bromine is a good leaving group in substitution reactions.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted quinolinecarboxylic acids, including 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, can be achieved through various routes. One approach involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization to yield 4-trifluoromethyl-2-quinolinones. These intermediates can then be brominated to produce 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into the desired quinolinecarboxylic acids through halogen/metal exchange followed by carboxylation .
Molecular Structure Analysis
The molecular structure of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is characterized by the quinoline core, a heterocyclic compound consisting of a benzene ring fused to a pyridine ring. The trifluoromethyl group at the 2-position and the bromine atom at the 4-position are electron-withdrawing groups that can influence the electronic properties of the molecule. The carboxylic acid moiety at the 3-position is a functional group that can engage in hydrogen bonding and is key for the molecule's acidity and potential reactivity as an electrophile or nucleophile.
Chemical Reactions Analysis
The bromine atom in 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid makes it amenable to nucleophilic substitution reactions, allowing for the introduction of various substituents. This reactivity can be exploited in the synthesis of a wide range of derivatives, including amino, chloro, hydrazino, phenyl, and methylsulfonyl derivatives, as demonstrated in the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines . The carboxylic acid group also allows for the formation of esters and amides, which are common modifications in drug development to alter pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid are influenced by its functional groups. The trifluoromethyl group is known to increase lipophilicity, which can affect the compound's solubility and membrane permeability. The carboxylic acid group contributes to the compound's acidity and can form salts with bases, potentially improving solubility in aqueous media. The bromine atom's presence may increase the molecular weight and density of the compound. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.
科学研究应用
- Pharmaceutical Chemistry
- The trifluoromethyl group is a common feature in many FDA-approved drugs . It’s been found that more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
- One such drug is Elexacaftor, which is chemically known as N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide . The synthesis of this drug begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide .
- The trifluoromethyl group is believed to enhance the pharmacological activities of these drugs .
-
Synthesis of Fluorinated Quinolines
- Fluorinated quinolines have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- These fluorinated quinolines have found applications in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
-
Preparation of Other Compounds
-
Agriculture
- Fluorinated quinolines, which would include compounds like “4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid”, have found application in agriculture . The specific applications are not detailed, but fluorinated compounds are often used in pesticides due to their increased stability and effectiveness .
-
Liquid Crystals
-
Preparation of Other Compounds
属性
IUPAC Name |
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXGCAYXSYGXDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455967 |
Source


|
| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
CAS RN |
587886-11-1 |
Source


|
| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)
